Cas no 5181-06-6 (1-(2-Methoxyphenyl)piperidine)

1-(2-Methoxyphenyl)piperidine is a heterocyclic organic compound featuring a piperidine ring substituted with a 2-methoxyphenyl group. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its methoxy and piperidine functionalities enhance solubility and reactivity, facilitating its use in cross-coupling reactions and as a building block for bioactive molecules. The compound exhibits stability under standard conditions, ensuring reliable handling and storage. Its versatility in medicinal chemistry, particularly in the development of CNS-targeting agents, underscores its importance in research and industrial applications. High purity grades are available to meet stringent synthetic requirements.
1-(2-Methoxyphenyl)piperidine structure
1-(2-Methoxyphenyl)piperidine structure
Product name:1-(2-Methoxyphenyl)piperidine
CAS No:5181-06-6
MF:C12H17NO
MW:191.26948
MDL:MFCD20231456
CID:935904
PubChem ID:231965

1-(2-Methoxyphenyl)piperidine Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Methoxyphenyl)piperidine
    • 1-(2-methoxyphenyl)-piperidine
    • AC1L5MUE
    • AC1Q57PP
    • ACMC-2097gw
    • CTK4J4922
    • MolPort-020-003-430
    • NSC28927
    • SureCN3020451
    • CS-0208705
    • DTXSID60282946
    • SB41170
    • NSC-28927
    • AKOS015905280
    • 5181-06-6
    • ZJDWMGREEOZXTH-UHFFFAOYSA-N
    • MFCD20231456
    • 2-methoxy-phenyl piperidine
    • SCHEMBL3020451
    • EN300-7384220
    • BS-28743
    • MDL: MFCD20231456
    • Inchi: InChI=1S/C12H17NO/c1-14-12-8-4-3-7-11(12)13-9-5-2-6-10-13/h3-4,7-8H,2,5-6,9-10H2,1H3
    • InChI Key: ZJDWMGREEOZXTH-UHFFFAOYSA-N
    • SMILES: COC1=CC=CC=C1N2CCCCC2

Computed Properties

  • Exact Mass: 191.13111
  • Monoisotopic Mass: 191.131
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 12.5Ų

Experimental Properties

  • Density: 1.029
  • Boiling Point: 303.1°C at 760 mmHg
  • Flash Point: 89.4°C
  • Refractive Index: 1.534
  • PSA: 12.47
  • LogP: 2.75050

1-(2-Methoxyphenyl)piperidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB310239-5 g
1-(2-Methoxyphenyl)piperidine; 98%
5181-06-6
5g
€195.00 2023-04-26
Chemenu
CM179585-25g
1-(2-methoxyphenyl)piperidine
5181-06-6 95%
25g
$307 2023-01-09
Apollo Scientific
OR909424-1g
1-(2-Methoxyphenyl)piperidine
5181-06-6 98%
1g
£75.00 2025-02-21
Enamine
EN300-7384220-5.0g
1-(2-methoxyphenyl)piperidine
5181-06-6 95%
5g
$90.0 2023-05-29
1PlusChem
1P00DK2E-5g
NSC28927
5181-06-6 98%
5g
$117.00 2025-02-26
A2B Chem LLC
AG31734-1g
1-(2-Methoxyphenyl)piperidine
5181-06-6 98%
1g
$41.00 2024-04-19
A2B Chem LLC
AG31734-5g
1-(2-Methoxyphenyl)piperidine
5181-06-6 98%
5g
$108.00 2024-04-19
Chemenu
CM179585-5g
1-(2-methoxyphenyl)piperidine
5181-06-6 95%
5g
$99 2023-01-09
Enamine
EN300-7384220-0.05g
1-(2-methoxyphenyl)piperidine
5181-06-6 95%
0.05g
$19.0 2023-05-29
Chemenu
CM179585-25g
1-(2-methoxyphenyl)piperidine
5181-06-6 95%
25g
$299 2021-08-05

1-(2-Methoxyphenyl)piperidine Related Literature

Additional information on 1-(2-Methoxyphenyl)piperidine

1-(2-Methoxyphenyl)piperidine: A Comprehensive Overview

1-(2-Methoxyphenyl)piperidine, also known by its CAS number CAS No. 5181-06-6, is a heterocyclic organic compound that has garnered significant attention in both academic and industrial research. This compound belongs to the class of piperidines, which are six-membered cyclic amines with a nitrogen atom at position 1. The presence of the 2-methoxyphenyl group at position 1 introduces unique electronic and steric properties, making it a valuable molecule in various applications.

The structure of 1-(2-Methoxyphenyl)piperidine consists of a piperidine ring fused with a benzene ring substituted with a methoxy group at the para position relative to the point of attachment. This substitution pattern significantly influences the compound's chemical reactivity, solubility, and biological activity. Recent studies have highlighted its potential as a precursor in drug discovery, particularly in the development of agents targeting central nervous system disorders.

One of the most notable aspects of CAS No. 5181-06-6 is its role as an intermediate in the synthesis of bioactive molecules. Researchers have utilized this compound to develop novel compounds with improved pharmacokinetic profiles and enhanced efficacy. For instance, studies published in Journal of Medicinal Chemistry have demonstrated its utility in creating analogs that exhibit potent inhibitory activity against key enzymes involved in neurodegenerative diseases.

The synthesis of 1-(2-Methoxyphenyl)piperidine typically involves a multi-step process, often starting from readily available aromatic aldehydes or ketones. Modern synthetic methodologies, including catalytic asymmetric synthesis and microwave-assisted reactions, have enabled researchers to achieve higher yields and better stereocontrol. These advancements have significantly contributed to the scalability of this compound for large-scale production.

In terms of biological activity, CAS No. 5181-06-6 has shown promise as a modulator of neurotransmitter systems. Preclinical studies have revealed its ability to inhibit the reuptake of serotonin and dopamine, making it a potential candidate for treating depression and other mood disorders. Furthermore, its selectivity profile suggests minimal off-target effects, which is a critical factor in drug development.

The application of 1-(2-Methoxyphenyl)piperidine extends beyond pharmacology into materials science. Its ability to form stable complexes with metal ions has led to its use in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials hold great potential for gas storage, catalysis, and sensing applications.

In conclusion, CAS No. 5181-06-6, or 1-(2-Methoxyphenyl)piperidine, is a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthetic methods and biological research, position it as an important molecule for future innovations in drug discovery and materials science.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:5181-06-6)1-(2-Methoxyphenyl)piperidine
A1165026
Purity:99%
Quantity:25g
Price ($):249.0